molecular formula C6H4N2O5 B13038718 6-Hydroxy-5-nitropicolinic acid

6-Hydroxy-5-nitropicolinic acid

Cat. No.: B13038718
M. Wt: 184.11 g/mol
InChI Key: ANFXHMHIBRVKOF-UHFFFAOYSA-N
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Description

6-Hydroxy-5-nitropicolinic acid is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 6th position and a nitro group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-nitropicolinic acid typically involves the nitration of picolinic acid followed by hydroxylation. One common method includes the reaction of picolinic acid with nitric acid to introduce the nitro group at the 5th position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-nitropicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hydroxy-5-nitropicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing metal complexes with therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-nitropicolinic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. These interactions can modulate various pathways, including those involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-5-nitropicolinic acid is unique due to the presence of both the hydroxyl and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

6-Hydroxy-5-nitropicolinic acid (6-HNPA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial properties, anticancer potential, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

6-HNPA is characterized by the presence of a hydroxyl group and a nitro group on the picolinic acid backbone. This unique structure contributes to its biological activity, particularly its interaction with various biological targets.

Antibacterial Activity

Research indicates that 6-HNPA exhibits significant antibacterial properties. A study demonstrated that it effectively inhibits the growth of multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as an antimicrobial agent. The compound's mechanism involves interference with bacterial cell wall synthesis and function, which is critical for bacterial survival.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLInhibition of cell wall synthesis
Escherichia coli64 µg/mLDisruption of membrane integrity
Pseudomonas aeruginosa128 µg/mLInterference with protein synthesis

Anticancer Potential

In addition to its antibacterial effects, 6-HNPA has shown promising anticancer activity. A study evaluated its effects on A549 human lung adenocarcinoma cells, revealing that it induces cytotoxicity in a dose-dependent manner.

Table 2: Cytotoxic Effects of this compound on A549 Cells

Concentration (µM)Cell Viability (%)IC50 (µM)
1085
2565
5040
1002545

The mechanism underlying its anticancer effects appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.

The biological activity of 6-HNPA can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.
  • Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors involved in cell signaling pathways related to growth and survival.

Case Studies

  • Antimicrobial Efficacy : A clinical study assessed the efficacy of 6-HNPA against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent.
  • Cancer Research : In vitro studies on lung cancer models demonstrated that treatment with 6-HNPA resulted in reduced tumor cell proliferation and increased apoptosis rates, suggesting its viability as an adjunct therapy in cancer treatment protocols.

Properties

Molecular Formula

C6H4N2O5

Molecular Weight

184.11 g/mol

IUPAC Name

5-nitro-6-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C6H4N2O5/c9-5-4(8(12)13)2-1-3(7-5)6(10)11/h1-2H,(H,7,9)(H,10,11)

InChI Key

ANFXHMHIBRVKOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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